Estazolam-d5
Übersicht
Beschreibung
Estazolam-d5 is a deuterated form of estazolam, a benzodiazepine derivative used primarily for its sedative and anxiolytic properties. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in pharmacokinetic studies and analytical chemistry. Benzodiazepines, including estazolam, are known for their ability to modulate the gamma-aminobutyric acid (GABA) receptors in the brain, leading to their sedative, hypnotic, and muscle relaxant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Estazolam-d5 involves the incorporation of deuterium atoms into the estazolam molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Utilizing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions: Estazolam-d5, like other benzodiazepines, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites, which are often analyzed in pharmacokinetic studies.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxylated metabolites, while reduction can yield deuterated analogs with altered pharmacological activity.
Wissenschaftliche Forschungsanwendungen
Estazolam-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of estazolam in biological samples.
Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion (ADME) of estazolam in the body.
Forensic Toxicology: Employed in forensic laboratories to detect and quantify estazolam in blood and urine samples.
Drug Development: Used in the development and validation of analytical methods for new benzodiazepine derivatives.
Wirkmechanismus
Estazolam-d5, like estazolam, exerts its effects by binding to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the affinity of GABA for its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects .
Vergleich Mit ähnlichen Verbindungen
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Known for its rapid onset of action and used primarily for anxiety disorders.
Lorazepam: Used for its anxiolytic and sedative effects, often in preoperative settings.
Uniqueness of Estazolam-d5: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry-based assays .
This compound’s unique properties and applications make it a valuable compound in various scientific research fields, particularly in analytical chemistry and pharmacokinetic studies.
Biologische Aktivität
Estazolam-d5 is a deuterated derivative of estazolam, a benzodiazepine commonly prescribed for its anxiolytic and sedative effects. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in pharmacokinetic studies. This article delves into the biological activity of this compound, including its pharmacological effects, metabolic pathways, and applications in research and forensic toxicology.
- Chemical Formula : C₁₆H₁₁ClN₄ (with five deuterium atoms)
- Molecular Weight : The presence of deuterium alters the molecular weight, facilitating differentiation from non-deuterated estazolam in biological samples.
Pharmacological Effects
This compound exhibits biological activities akin to its parent compound, estazolam. Its primary mechanisms include:
- Anxiolytic Effects : Reduces anxiety levels by enhancing GABAergic transmission through binding to GABA receptors.
- Sedative Effects : Induces sleep and relaxation, making it effective for treating insomnia.
- Muscle Relaxant Properties : Alleviates muscle tension, contributing to its therapeutic applications.
Metabolism and Pharmacokinetics
The metabolism of this compound primarily involves the cytochrome P450 (CYP450) enzyme family, particularly CYP3A4. Research indicates that deuteration may influence the pharmacokinetics of this compound, potentially leading to altered absorption and distribution characteristics compared to non-deuterated forms .
Key Findings on Metabolism:
-
CYP Enzymes Involved :
- CYP3A4 is the most significant enzyme for benzodiazepine metabolism.
- Other enzymes include CYP2C19, CYP2B6, CYP2C18, and CYP2C9.
- Impact of Deuteration : The unique mass signature due to deuteration allows for precise quantification in complex biological matrices, aiding in understanding drug interactions and metabolic pathways .
Applications in Research
This compound is primarily utilized in pharmacokinetic studies due to its distinct mass signature. Its applications include:
- Tracing Drug Metabolism : Researchers can track the absorption, distribution, metabolism, and excretion of Estazolam in the body using this compound as a tracer.
- Forensic Toxicology : In cases of suspected overdose or intoxication, this compound helps differentiate between administered drugs and naturally occurring substances in the body .
Case Studies
-
Hair Analysis Study :
- A study investigated the incorporation of estazolam into hair strands. The highest concentrations were detected in hair bulbs shortly after administration, with significant findings regarding the time course of drug detection .
- Results :
- Concentrations ranged from 1.5 to 9.9 pg/mm in proximal hair segments within 12 hours post-administration.
- This method aids forensic investigations by establishing timelines for drug ingestion.
- Toxicological Analysis :
Comparison with Other Benzodiazepines
Property | This compound | Diazepam | Alprazolam |
---|---|---|---|
Anxiolytic Activity | Moderate | High | High |
Sedative Effect | Moderate | High | Moderate |
Muscle Relaxation | Present | Present | Minimal |
Metabolism | CYP3A4 predominant | CYP3A4 predominant | CYP3A4 & CYP2C19 |
Eigenschaften
IUPAC Name |
8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHDCWJMGXXRH-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718714 | |
Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170082-16-3 | |
Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170082-16-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.